molecular formula C12H11BrN2O3 B14550654 3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide CAS No. 62215-02-5

3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide

Cat. No.: B14550654
CAS No.: 62215-02-5
M. Wt: 311.13 g/mol
InChI Key: ZZYSAGYSVMXNEY-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide is a heterocyclic organic compound that features a pyridinium core substituted with a hydroxy group, a methyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the nitration of pyridine to form nitropyridine, followed by subsequent reactions to introduce the hydroxy and methyl groups. The final step involves the formation of the pyridinium ion by reacting with a bromide source .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization of pyridine derivatives. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, sanitizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-methylpyridinium bromide
  • 3-Hydroxy-1-methyl-5-phenylpyridin-1-ium bromide
  • 3-Hydroxy-1-methyl-5-(4-chlorophenyl)pyridin-1-ium bromide

Uniqueness

3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles .

Properties

CAS No.

62215-02-5

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

1-methyl-5-(4-nitrophenyl)pyridin-1-ium-3-ol;bromide

InChI

InChI=1S/C12H10N2O3.BrH/c1-13-7-10(6-12(15)8-13)9-2-4-11(5-3-9)14(16)17;/h2-8H,1H3;1H

InChI Key

ZZYSAGYSVMXNEY-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC(=CC(=C1)O)C2=CC=C(C=C2)[N+](=O)[O-].[Br-]

Origin of Product

United States

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